2,4-Dibromo-5-chloropyrimidine
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Overview
Description
2,4-Dibromo-5-chloropyrimidine is a heterocyclic aromatic compound with the molecular formula C₄HBr₂ClN₂ It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at positions 2 and 4, and a chlorine atom at position 5 on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-chloropyrimidine typically involves halogenation reactions. One common method is the bromination of 5-chloropyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
2,4-Dibromo-5-chloropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-chloropyrimidine in biological systems involves its interaction with specific molecular targets. For instance, in anti-tubercular research, derivatives of this compound have been shown to inhibit dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis . The compound’s halogen atoms enhance its binding affinity to the target enzyme, thereby disrupting its function and exerting its biological effects .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Known for its use in anti-bacterial drugs like trimethoprim.
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution pattern.
Uniqueness: 2,4-Dibromo-5-chloropyrimidine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. Its dual bromine and single chlorine substitution make it particularly useful in selective synthetic transformations and as a versatile intermediate in medicinal chemistry .
Biological Activity
2,4-Dibromo-5-chloropyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique halogenation pattern influences its chemical reactivity and biological interactions, making it a compound of interest for various therapeutic applications.
The molecular formula of this compound is C4H2Br2ClN2. The presence of bromine and chlorine atoms enhances its lipophilicity, which is critical for biological activity as it affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Several studies have evaluated its efficacy against various bacterial strains. For instance, it has shown significant activity against both gram-positive and gram-negative bacteria.
- Anticancer Properties : It has been investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and transcription. Inhibition of these kinases can lead to reduced proliferation of cancer cells.
Antimicrobial Activity
A study highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values were assessed to determine potency:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 6.25 | Mycobacterium tuberculosis |
Other tested compounds | Varies | Various gram-positive bacteria |
This data suggests that this compound may serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The compound has been studied for its role as a CDK inhibitor. In particular, it was found to selectively inhibit CDK9, which is involved in transcription regulation. The selectivity and potency against various cancer cell lines were documented:
Compound | IC50 (µM) | Target Kinase |
---|---|---|
This compound | 12.5 | CDK9 |
Other analogs | Varies | Various CDKs |
The inhibition of CDK9 leads to apoptosis in cancer cells, suggesting that this compound could be further developed into an anticancer therapeutic agent .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that this compound effectively inhibited the growth of Mtb with an MIC comparable to standard treatments. This positions it as a promising candidate for further development in anti-tubercular therapies .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications on the pyrimidine ring could enhance biological activity. For example, substituents at specific positions significantly influenced potency against both bacterial and cancer cell lines .
Properties
IUPAC Name |
2,4-dibromo-5-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClN2/c5-3-2(7)1-8-4(6)9-3/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUBDNSSAYSKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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